molecular formula C12H15N3O B13483902 2-((2R,6S)-2,6-Dimethylmorpholino)isonicotinonitrile

2-((2R,6S)-2,6-Dimethylmorpholino)isonicotinonitrile

Cat. No.: B13483902
M. Wt: 217.27 g/mol
InChI Key: QTCPUKWQBZDGOK-AOOOYVTPSA-N
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Description

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile is a compound that has gained significant attention in scientific research and industry due to its potential implications and applications. This compound is characterized by its unique structure, which includes a morpholine ring and a pyridine ring, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile typically involves the reaction of 2,6-dimethylmorpholine with pyridine-4-carbonitrile under specific conditions. One common method includes the use of Grignard reagents to facilitate the addition of the morpholine ring to the pyridine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the pyridine ring.

    Pyridine-4-carbonitrile: Another related compound that includes the pyridine ring but lacks the morpholine ring.

Uniqueness

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12/h3-5,9-10H,7-8H2,1-2H3/t9-,10+

InChI Key

QTCPUKWQBZDGOK-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)C#N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CC(=C2)C#N

Origin of Product

United States

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